molecular formula C18H16N2O3 B161247 Tyrphostin B44, (-) enantiomer CAS No. 133550-32-0

Tyrphostin B44, (-) enantiomer

Cat. No.: B161247
CAS No.: 133550-32-0
M. Wt: 308.3 g/mol
InChI Key: UMGQVUWXNOJOSJ-KMHUVPDISA-N
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Description

Tyrphostin B44 is a small molecule that belongs to the class of compounds known as tyrphostins. These compounds are specifically designed to inhibit tyrosine phosphorylation in signal transduction pathways. Tyrphostin B44 has shown potential in various scientific research applications, particularly in the fields of cancer research and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin B44 involves several steps, starting with the preparation of the core structure. The key steps include:

    Formation of the core structure: The synthesis begins with the preparation of the benzylidene core, which involves the condensation of benzaldehyde with an appropriate amine.

    Introduction of functional groups:

    Final assembly: The final step involves the coupling of the core structure with other functional groups to form the complete Tyrphostin B44 molecule.

Industrial Production Methods: Industrial production of Tyrphostin B44 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tyrphostin B44 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy groups in Tyrphostin B44 can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include quinones, amines, and substituted aromatic compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGQVUWXNOJOSJ-KMHUVPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416171
Record name Tyrphostin B44
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-32-0
Record name Tyrphostin B44
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16762
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyrphostin B44
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tyrphostin B44, (-) enantiomer

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